molecular formula C11H12F6Sn B14626925 [2,6-Bis(trifluoromethyl)phenyl](trimethyl)stannane CAS No. 55204-80-3

[2,6-Bis(trifluoromethyl)phenyl](trimethyl)stannane

Cat. No.: B14626925
CAS No.: 55204-80-3
M. Wt: 376.91 g/mol
InChI Key: ITSYMEVOKJJCSV-UHFFFAOYSA-N
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Description

2,6-Bis(trifluoromethyl)phenylstannane is an organotin compound characterized by the presence of a tin atom bonded to a phenyl ring substituted with two trifluoromethyl groups at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(trifluoromethyl)phenylstannane typically involves the reaction of 2,6-bis(trifluoromethyl)phenyl lithium with trimethyltin chloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the organolithium reagent. The reaction proceeds as follows:

2,6Bis(trifluoromethyl)phenyl lithium+Trimethyltin chloride2,6Bis(trifluoromethyl)phenylstannane+Lithium chloride2,6-\text{Bis(trifluoromethyl)phenyl lithium} + \text{Trimethyltin chloride} \rightarrow 2,6-\text{Bis(trifluoromethyl)phenyl}\text{stannane} + \text{Lithium chloride} 2,6−Bis(trifluoromethyl)phenyl lithium+Trimethyltin chloride→2,6−Bis(trifluoromethyl)phenylstannane+Lithium chloride

Industrial Production Methods

While specific industrial production methods for 2,6-Bis(trifluoromethyl)phenylstannane are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(trifluoromethyl)phenylstannane can undergo various chemical reactions, including:

    Substitution Reactions: The trimethylstannyl group can be replaced by other nucleophiles.

    Oxidation Reactions: The tin atom can be oxidized to higher oxidation states.

    Reduction Reactions: The compound can be reduced under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides, alkoxides, and amines. These reactions are typically carried out in polar solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organotin compounds, while oxidation reactions can produce tin oxides.

Scientific Research Applications

2,6-Bis(trifluoromethyl)phenylstannane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

    Biology: The compound can be used in the study of organotin toxicity and its effects on biological systems.

    Medicine: Research into the potential use of organotin compounds in pharmaceuticals is ongoing, with a focus on their antimicrobial and anticancer properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 2,6-Bis(trifluoromethyl)phenylstannane exerts its effects involves the interaction of the tin atom with various molecular targets. The trifluoromethyl groups enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The exact pathways and molecular targets depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    2,6-Bis(trifluoromethyl)phenylsilane: Similar structure but with a silicon atom instead of tin.

    2,6-Bis(trifluoromethyl)phenylgermane: Similar structure but with a germanium atom instead of tin.

    2,6-Bis(trifluoromethyl)phenyllead: Similar structure but with a lead atom instead of tin.

Uniqueness

2,6-Bis(trifluoromethyl)phenylstannane is unique due to the presence of the tin atom, which imparts distinct chemical properties compared to its silicon, germanium, and lead analogs. The tin atom’s ability to form stable bonds with carbon and its reactivity in various chemical reactions make this compound particularly valuable in research and industrial applications.

Properties

CAS No.

55204-80-3

Molecular Formula

C11H12F6Sn

Molecular Weight

376.91 g/mol

IUPAC Name

[2,6-bis(trifluoromethyl)phenyl]-trimethylstannane

InChI

InChI=1S/C8H3F6.3CH3.Sn/c9-7(10,11)5-2-1-3-6(4-5)8(12,13)14;;;;/h1-3H;3*1H3;

InChI Key

ITSYMEVOKJJCSV-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C)C1=C(C=CC=C1C(F)(F)F)C(F)(F)F

Origin of Product

United States

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